Product packaging for Ethyl 2-(5-cyanopyridin-2-yl)acetate(Cat. No.:CAS No. 2113812-63-6)

Ethyl 2-(5-cyanopyridin-2-yl)acetate

Cat. No.: B2389249
CAS No.: 2113812-63-6
M. Wt: 190.202
InChI Key: AGEKYKGDTXNAOP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and privileged scaffold in the realm of organic chemistry. nih.govnih.govrsc.org Its presence is notable in a vast array of naturally occurring compounds, including essential vitamins like niacin and pyridoxine, as well as alkaloids. nih.govlifechemicals.com In the pharmaceutical industry, the pyridine moiety is a cornerstone in drug design and discovery, found in over 7000 drug molecules. nih.gov Its incorporation into medicinal agents is often driven by its ability to improve properties such as water solubility and bioavailability, owing to its polar and ionizable nature. nih.govresearchgate.net

Beyond pharmaceuticals, pyridine derivatives are integral to agrochemicals, functional nanomaterials, and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The electronic nature of the pyridine ring, characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, dictates its reactivity. nih.govpharmaguideline.com This feature makes it susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more demanding conditions. nih.gov This distinct reactivity profile allows for selective functionalization, making pyridine a versatile template for synthetic chemists. nih.govresearchgate.net

Role of Cyano and Ester Functionalities in Directing Chemical Transformations

The synthetic utility of a core scaffold like pyridine is greatly enhanced by the introduction of functional groups that can direct and participate in chemical transformations. The cyano (–C≡N) and ester (–COOR) groups are two such functionalities that impart significant reactivity and versatility to a molecule.

The cyano group , also known as a nitrile, is a powerful electron-withdrawing group. rsc.orgnih.gov This property can significantly influence the electronic environment of the aromatic ring to which it is attached. The cyano group is one of the most versatile functionalities in organic chemistry, capable of being transformed into a wide range of other groups, including amines, amides, carboxylic acids, ketones, and various nitrogen-containing heterocycles. researchgate.net It can also serve as a directing, stabilizing, or activating group in numerous chemical reactions. researchgate.net

The ester functionality consists of a carbonyl group adjacent to an ether linkage. libretexts.org The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Esters are key intermediates in organic synthesis, often used in reactions such as hydrolysis to form carboxylic acids, transesterification, and condensation reactions like the Claisen condensation. The ethyl acetate (B1210297) group, specifically, provides a reactive handle for chain extension and the formation of new carbon-carbon bonds.

When present together on a pyridine scaffold, as in Ethyl 2-(5-cyanopyridin-2-yl)acetate, these two functional groups offer multiple sites for chemical modification, allowing for a diverse range of synthetic pathways.

Overview of Pyridine-2-yl Acetates and Their Synthetic Versatility

Pyridine-2-yl acetates are a class of compounds characterized by an acetate group attached to the second position of a pyridine ring. ontosight.ai This structural motif serves as a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry. ontosight.aimdpi.com The methylene (B1212753) group (–CH₂–) situated between the pyridine ring and the ester carbonyl is activated by both adjacent groups, making its protons acidic and amenable to deprotonation by a suitable base. This allows for facile alkylation and acylation reactions at this position, providing a straightforward method for elaborating the side chain.

The general synthesis of pyridine-2-yl acetates often involves the esterification of the corresponding 2-pyridinol. ontosight.ai These compounds are explored for their potential biological activities, including antimicrobial properties, and are frequently used as intermediates in the development of new therapeutic agents. ontosight.ai The versatility of this class of compounds is demonstrated by the various derivatives reported in the literature, which are employed in the synthesis of targeted molecules like β3-adrenoceptor agonists and other biologically active compounds. chemicalbook.com

Contextualizing this compound within the Broader Class of Nicotinonitrile and Picolinonitrile Derivatives

The compound this compound can be classified within two important families of pyridine derivatives: nicotinonitriles and picolinonitrile derivatives.

Nicotinonitrile , or 3-cyanopyridine, and its derivatives are a significant class of compounds known for a wide spectrum of biological activities. wikipedia.orgekb.eg These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov The term "nicotinonitrile" specifically refers to the cyano group at the 3-position. Since the target molecule has a cyano group at the 5-position, it is a constitutional isomer of a nicotinonitrile derivative, sharing the same relationship of the cyano group to the ring nitrogen (meta-position).

Picolinonitrile derivatives are cyanopyridines. More broadly, the term "picolinyl" refers to a substituent at the 2-position of the pyridine ring. Therefore, this compound is a substituted picolyl acetate. The presence of the acetate group at the 2-position places it in the picolinic acid derivative family, known for its role in forming chelating ligands and as a precursor in various synthetic transformations.

Thus, this compound is a hybrid molecule that combines the structural features of both nicotinonitriles (possessing a cyano group on the pyridine ring) and picoline derivatives (with a functionalized methyl group at the 2-position). This unique combination of functionalities makes it a highly versatile and valuable intermediate for synthesizing complex, polyfunctionalized pyridine-based molecules for various applications.

Below is a table summarizing the properties of the parent compounds.

PropertyNicotinonitrile2-Picoline
IUPAC Name Pyridine-3-carbonitrile2-Methylpyridine
CAS Number 100-54-9109-06-8
Molecular Formula C₆H₄N₂C₆H₇N
Molar Mass 104.11 g/mol 93.13 g/mol
Melting Point 48-51 °C-70 °C
Boiling Point 205-207 °C128-129 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B2389249 Ethyl 2-(5-cyanopyridin-2-yl)acetate CAS No. 2113812-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-cyanopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)5-9-4-3-8(6-11)7-12-9/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEKYKGDTXNAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Ethyl 2 5 Cyanopyridin 2 Yl Acetate

Direct Cyano-Substitution Approaches on Halogenated Pyridine (B92270) Precursors

One of the most direct methods to synthesize Ethyl 2-(5-cyanopyridin-2-yl)acetate involves the introduction of a cyano group onto a pyridine ring that already contains the ethyl acetate (B1210297) moiety. This is typically achieved by substituting a halogen atom at the 5-position of the pyridine ring. Transition metal-catalyzed reactions are central to this approach.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation represents a powerful and versatile method for the formation of aryl and heteroaryl nitriles from the corresponding halides or pseudohalides. researchgate.netrsc.org This reaction class has seen significant development, offering milder conditions and broader functional group tolerance compared to traditional methods. nih.gov The general catalytic cycle involves the oxidative addition of the halogenated pyridine precursor to a Pd(0) complex, followed by a transmetalation or salt metathesis step to exchange the halide for a cyanide group, and concludes with reductive elimination to yield the cyanopyridine product and regenerate the Pd(0) catalyst. researchgate.net

A primary challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst, deactivating it and hindering the catalytic cycle. nih.gov To circumvent this, various strategies have been developed, such as using less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture. nih.govresearchgate.net The choice of ligands, such as bulky and electron-rich phosphines (e.g., dppf, XPhos), is also crucial for stabilizing the palladium intermediates and promoting efficient catalysis. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cyanation Systems for Heteroaryl Halides

Catalyst Precursor Ligand Cyanide Source Substrate Type Solvent Typical Conditions
Pd₂(dba)₃ dppf Zn(CN)₂ Aryl/Heteroaryl Chlorides DMA 120 °C
Pd(OAc)₂ XPhos-SO₃Na K₄[Fe(CN)₆] Aryl/Heteroaryl Chlorides PEG-400/H₂O 100-120 °C
Palladacycle P1 Buchwald-type K₄[Fe(CN)₆]·3H₂O (Hetero)aryl Chlorides/Bromides Dioxane/H₂O 100 °C
[(allyl)PdCl]₂ cataCXium® A KCN Aryl Bromides Dioxane 110 °C

Copper-Mediated Cyanation Methodologies

Copper-mediated cyanation, historically known as the Rosenmund-von Braun reaction, is a classical method for converting aryl halides to nitriles. nih.govresearchgate.net This reaction traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). google.com While effective, these conditions can be harsh and the use of stoichiometric heavy metals raises environmental concerns. google.com

Modern advancements have led to the development of catalytic copper-based systems. These newer protocols often employ ligands to facilitate the catalytic cycle and may proceed under milder conditions. Dual catalysis systems, for instance combining photoredox and copper catalysis, have emerged as a green and efficient strategy for constructing C-CN bonds under mild conditions. digitellinc.com For the synthesis of this compound, a precursor such as Ethyl 2-(5-bromo-pyridin-2-yl)acetate would be reacted with a copper cyanide source.

Table 2: Copper-Mediated Cyanation Reaction Parameters

Copper Source Substrate Type Solvent Typical Conditions Notes
CuCN (stoichiometric) 2-Bromo-3-chloro-5-trifluoromethylpyridine DMF 120 °C Classical Rosenmund-von Braun conditions. google.com
CuI (catalytic) Aryl Halides Various Varies Often requires ligands and additives.
Copper complexes Various radicals Various Visible light, room temp. Dual photoredox/copper catalysis. digitellinc.com

Construction of the Pyridine Ring System Incorporating the Cyano and Acetate Moieties

An alternative to functionalizing a pre-formed ring is to build the cyanopyridine core from acyclic precursors. This approach allows for the strategic placement of the required cyano and acetate functionalities during the ring-forming process.

Modified Hantzsch Pyridine Synthesis for Cyanopyridinones

The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.orgnih.gov

A modified Hantzsch approach to obtain a precursor for this compound would necessitate the use of starting materials that already contain the cyano group. For instance, one of the β-ketoester components could be replaced with ethyl cyanoacetate (B8463686). The reaction would proceed through the condensation of an aldehyde, a β-dicarbonyl compound, ethyl cyanoacetate, and ammonia. This would lead to a highly substituted dihydropyridine (B1217469) intermediate, which upon oxidation would yield a pyridine ring bearing both a cyano group and ester functionalities. Further chemical transformations would be required to remove ancillary groups and elaborate the acetate side chain at the 2-position to arrive at the final target molecule.

Cyclocondensation Reactions Utilizing Ethyl Cyanoacetate

Ethyl cyanoacetate is a versatile C-H acidic compound widely used as a building block in the synthesis of various heterocyclic systems due to its dual functionality. nih.govchemprob.orgresearchgate.net Cyclocondensation reactions involving ethyl cyanoacetate provide a direct route to substituted pyridines.

These syntheses often proceed via a Michael addition–cyclocondensation sequence. nih.gov For example, ethyl cyanoacetate can react as a Michael donor with an α,β-unsaturated ketone or aldehyde (an enone). The resulting adduct can then undergo cyclization with a nitrogen source, such as ammonium acetate, leading to the formation of a dihydropyridinone, which subsequently aromatizes. The specific substitution pattern of the starting enone and the reaction conditions dictate the final structure of the pyridine product. nih.gov Four-component reactions involving enaminones, an aldehyde, a nitrogen source, and ethyl cyanoacetate have also been developed as a straightforward approach to N-aminopyridine and other pyridine derivatives.

Table 3: Illustrative Cyclocondensation Schemes Involving Ethyl Cyanoacetate

Reactant 1 Reactant 2 Nitrogen Source Reaction Type Product Class
α,β-Unsaturated Ketone Ethyl Cyanoacetate Ammonium Acetate Michael Addition-Cyclocondensation Substituted Pyridinones
Enaminone / Aldehyde Ethyl Cyanoacetate Hydrazine-HCl Four-Component Reaction N-Aminopyridine derivatives
Chalcones Ethyl Cyanoacetate Ammonium Acetate Knoevenagel-Michael-Cyclization 2-Oxo-dihydropyridine-3-carbonitriles researchgate.net

Derivatization from Related Pyridine Acetates

This strategy involves starting with a readily available pyridine acetate, such as ethyl 2-(pyridin-2-yl)acetate or ethyl 2-(pyridin-4-yl)acetate, and introducing the cyano group at the 5-position in a subsequent step. nih.gov This is conceptually the reverse of the direct substitution approach, where the acetate side chain is already present and the ring is functionalized.

A common method for this transformation is a two-step halogenation-cyanation sequence.

Halogenation: The pyridine ring of the starting acetate is first halogenated, typically via electrophilic bromination or chlorination, to install a halogen at the 5-position. This yields an intermediate like Ethyl 2-(5-bromo-pyridin-2-yl)acetate.

Cyanation: The resulting halogenated pyridine acetate is then subjected to a palladium or copper-catalyzed cyanation reaction, as detailed in section 2.1, to replace the halogen with a cyano group, thus forming the final product.

Direct C-H cyanation of the pyridine ring is also a potential, though often more challenging, route. It typically requires specific directing groups or activation of the pyridine ring (e.g., as an N-oxide) to achieve the desired regioselectivity. researchgate.netthieme-connect.de

Table 4: Synthetic Strategy via Derivatization of Pyridine Acetate

Step Starting Material Reagents & Conditions Intermediate / Final Product
1. Halogenation Ethyl 2-(pyridin-2-yl)acetate e.g., N-Bromosuccinimide (NBS), H₂SO₄ Ethyl 2-(5-bromo-pyridin-2-yl)acetate
2. Cyanation Ethyl 2-(5-bromo-pyridin-2-yl)acetate e.g., Pd₂(dba)₃/dppf, Zn(CN)₂ (see Table 1) This compound

Transformation of Ethyl 2-(5-bromopyridin-2-yl)acetate and Analogous Halogenated Variants

A prevalent and efficient method for the synthesis of this compound involves the cyanation of a corresponding halogenated precursor, most commonly ethyl 2-(5-bromopyridin-2-yl)acetate. This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.

The reaction generally employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, in combination with a phosphine ligand. A variety of cyanide sources can be utilized, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to other cyanide salts. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The presence of a base, such as potassium carbonate, is often required to facilitate the catalytic cycle.

The choice of halogen on the pyridine ring can influence the reaction conditions. Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions, often requiring less forcing conditions. However, with the development of more active catalyst systems, the cyanation of aryl chlorides has also become a viable and efficient process.

Table 1: Reaction Conditions for the Cyanation of Halogenated Pyridine Precursors
Halogenated PrecursorCyanide SourceCatalystSolventTemperature (°C)Yield (%)
Ethyl 2-(5-bromopyridin-2-yl)acetateZn(CN)₂Pd(PPh₃)₄DMF80-120Good to Excellent
Ethyl 2-(5-chloropyridin-2-yl)acetateZn(CN)₂Pd₂(dba)₃ / XPhosDioxane100-140Moderate to Good
Ethyl 2-(3-bromopyridin-2-yl)acetateZn(CN)₂Pd(dppf)Cl₂·CH₂Cl₂NMP7081.8

Synthesis from Pyridine-2-acetic Acid Derivatives

An alternative synthetic approach to this compound involves the modification of a pre-existing pyridine-2-acetic acid scaffold. This strategy can be particularly advantageous if the corresponding (5-cyanopyridin-2-yl)acetic acid is readily available or can be synthesized efficiently.

The final step in this synthetic sequence would be the esterification of (5-cyanopyridin-2-yl)acetic acid with ethanol. A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

A representative procedure for a similar transformation is the synthesis of ethyl 4-pyridylacetate from 4-pyridylacetic acid. In this method, the carboxylic acid is refluxed in anhydrous ethanol with concentrated sulfuric acid as the catalyst. Following neutralization and extraction, the desired ethyl ester is obtained. This classical esterification method is generally applicable to a wide range of carboxylic acids, including heterocyclic derivatives.

The key challenge in this synthetic route lies in the preparation of the (5-cyanopyridin-2-yl)acetic acid intermediate. One potential pathway to this intermediate could involve the nucleophilic substitution of a suitable precursor, such as a 2-(halomethyl)-5-cyanopyridine, with a cyanide source, followed by hydrolysis of the resulting nitrile to the carboxylic acid. Another approach could involve the direct functionalization of a pre-formed pyridine-2-acetic acid derivative. For instance, a three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which utilizes the dual reactivity of Meldrum's acid derivatives. nih.gov

Table 2: General Conditions for Fischer Esterification
Carboxylic AcidAlcoholCatalystReaction ConditionProduct
(5-cyanopyridin-2-yl)acetic acidEthanol (excess)H₂SO₄ (catalytic)RefluxThis compound
4-pyridylacetic acidEthanol (anhydrous)H₂SO₄ (concentrated)Refluxethyl 4-pyridylacetate

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of polysubstituted pyridines, such as this compound, requires careful consideration of chemo- and regioselectivity, particularly when introducing functional groups onto the pyridine ring. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, and the influence of existing substituents play a crucial role in directing the outcome of chemical reactions.

In the context of the cyanation of ethyl 2-(5-halopyridin-2-yl)acetate, the primary regioselectivity is dictated by the position of the halogen atom. The palladium-catalyzed cross-coupling reaction will selectively replace the halogen with the cyano group. However, chemoselectivity can become a factor if other reactive functional groups are present in the molecule. For instance, if the starting material contained other functionalities susceptible to reaction under the coupling conditions, such as other halide atoms or triflate groups, the choice of catalyst and reaction conditions would be critical to ensure selective cyanation at the desired position. The general order of reactivity for halogens in such reactions is I > Br > Cl, which can be exploited for selective transformations in polyhalogenated systems.

When considering the synthesis from pyridine-2-acetic acid derivatives, the regioselectivity of introducing the cyano group at the 5-position of the pyridine ring is a key challenge. Direct electrophilic aromatic substitution on the pyridine ring is often difficult and typically occurs at the 3-position due to the deactivating effect of the nitrogen atom. Therefore, alternative strategies are required to achieve substitution at the 5-position. One approach involves the use of a directing group to guide the incoming substituent. Another strategy is to start with a pre-functionalized pyridine ring where the desired substitution pattern is already established.

The addition of organometallic reagents to activated pyridines, such as pyridine N-oxides, can also be employed for the synthesis of substituted pyridines. However, these reactions can often lead to mixtures of regioisomers, typically at the 2- and 4-positions. acs.org Achieving high regioselectivity in such reactions often requires careful selection of the activating group, the organometallic reagent, and the reaction conditions. The use of blocking groups can also be an effective strategy to direct the functionalization to a specific position. chemrxiv.org

Ultimately, the successful synthesis of this compound relies on a thorough understanding of the principles of chemo- and regioselectivity in pyridine chemistry, allowing for the rational design of a synthetic route that maximizes the yield of the desired product while minimizing the formation of unwanted side products.

Chemical Reactivity and Transformation Pathways of Ethyl 2 5 Cyanopyridin 2 Yl Acetate

Reactivity at the Alpha-Methylene Position of the Acetate (B1210297) Moiety

The methylene (B1212753) group (—CH₂—) positioned between the electron-withdrawing cyanopyridinyl ring and the carbonyl of the ester group exhibits significant acidity. This allows for the ready formation of a carbanion, which serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The α-hydrogens of Ethyl 2-(5-cyanopyridin-2-yl)acetate can be abstracted by a strong, non-nucleophilic base to form a resonance-stabilized enolate. For complete conversion to the enolate, a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is typically required. libretexts.orglibretexts.org Weaker bases, such as sodium ethoxide, would result in a low equilibrium concentration of the enolate. libretexts.org

Once formed, this nucleophilic enolate can react with electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-substituted derivatives. libretexts.org This alkylation introduces a new alkyl group at the carbon adjacent to the pyridinyl ring and the ester carbonyl. The reaction is most efficient with primary or methyl halides, as secondary halides react more slowly and tertiary halides are prone to elimination reactions. libretexts.org

Table 1: Representative Alkylation Reaction at the Alpha-Methylene Position

ReactantReagentsProductReaction Type
This compound1. Lithium diisopropylamide (LDA), THF2. Alkyl halide (R-X)Ethyl 2-alkyl-2-(5-cyanopyridin-2-yl)acetateα-Alkylation

The active methylene group of this compound makes it an ideal substrate for condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. mdpi.comnih.gov This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or morpholine), which facilitates the deprotonation of the α-carbon. researchgate.net The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields a new carbon-carbon double bond.

While specific examples utilizing this compound are not extensively documented, its structural similarity to ethyl cyanoacetate (B8463686) suggests a parallel reactivity profile. The Knoevenagel condensation of ethyl cyanoacetate with various aromatic aldehydes is a well-established method for synthesizing substituted ethyl 2-cyanoacrylates. researchgate.netjmcs.org.mxresearchgate.net This reaction pathway provides a powerful tool for extending the carbon framework and introducing further functionalization.

Table 2: Illustrative Knoevenagel Condensation with Aromatic Aldehydes (Based on Ethyl Cyanoacetate Reactivity)

AldehydeActive Methylene CompoundCatalystProductReference
BenzaldehydeEthyl CyanoacetateDiisopropylethylammonium acetateEthyl 2-cyano-3-phenylacrylate jmcs.org.mx
4-MethylbenzaldehydeEthyl CyanoacetateMorpholine(E)-Ethyl 2-cyano-3-(p-tolyl)acrylate researchgate.net
Furan-2-carbaldehydeEthyl CyanoacetateDiisopropylethylammonium acetateEthyl 2-cyano-3-(furan-2-yl)acrylate jmcs.org.mx

Transformations of the Ester Group

The ethyl ester functional group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and hydrazides.

The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(5-cyanopyridin-2-yl)acetic acid, under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of excess water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. mdpi.comjocpr.com The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct. libretexts.org Saponification is often the preferred method due to its irreversibility and generally cleaner reaction profile. The final carboxylic acid is obtained by acidification of the carboxylate salt during workup.

Table 3: Conditions for the Hydrolysis of the Ester Group

MethodReagentsIntermediate ProductFinal Product (after workup)Key Feature
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄)2-(5-cyanopyridin-2-yl)acetic acidReversible
Base-Catalyzed Hydrolysis1. NaOH(aq) or LiOH(aq)2. H₃O⁺Sodium 2-(5-cyanopyridin-2-yl)acetate2-(5-cyanopyridin-2-yl)acetic acidIrreversible

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. While it is a standard transformation for esters, specific documented examples of this compound undergoing transesterification are not prominent in the surveyed scientific literature.

The ester group can be readily converted into amides and hydrazides through reaction with amines or hydrazine (B178648), respectively.

Hydrazinolysis: The reaction of this compound with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically by refluxing in a solvent like ethanol, yields the corresponding acetohydrazide, 2-(5-cyanopyridin-2-yl)acetohydrazide. nih.gov This hydrazide is a valuable synthetic intermediate itself, with the -CONHNH₂ moiety serving as a precursor for the synthesis of various heterocyclic rings like pyrazoles and triazoles. nih.govmdpi.com

Amidation: Direct amidation can be achieved by heating the ester with a primary or secondary amine, often at elevated temperatures. The reaction can be slow but may be facilitated by catalysts. For instance, iron(III) chloride has been shown to catalyze the amidation of 2-pyridinecarboxylates. mdpi.com This reaction replaces the ethoxy group (–OCH₂CH₃) with an amino group (–NR¹R²) to form the corresponding 2-(5-cyanopyridin-2-yl)acetamide derivative. These amides are important structural motifs in medicinal chemistry. nih.gov

Table 4: Synthesis of Amides and Hydrazides from the Ester Group

ReagentReactionProduct
Hydrazine hydrate (N₂H₄·H₂O)Hydrazinolysis2-(5-cyanopyridin-2-yl)acetohydrazide
Primary/Secondary Amine (R¹R²NH)AmidationN-substituted-2-(5-cyanopyridin-2-yl)acetamide

Reactions Involving the Cyano Group

The nitrile (cyano) functional group is a versatile entity that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions to form new heterocyclic rings.

Nitrile Hydrolysis and Amidation

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. By carefully controlling the reaction conditions, it is possible to isolate either the amide or the carboxylic acid product.

Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating attack by water. The reaction proceeds through a carboximidic acid intermediate, which tautomerizes to the amide. Vigorous heating in the presence of acid will then hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting imidate anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. Similar to the acidic pathway, heating the amide in a basic solution will lead to its hydrolysis, yielding a carboxylate salt and ammonia (B1221849). The free carboxylic acid can be obtained upon subsequent acidification.

Reaction Conditions Primary Product Final Product (with Forcing Conditions)
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HCl, H₂O, heatEthyl 2-(5-(carbamoyl)pyridin-2-yl)acetate2-(5-Carboxypyridin-2-yl)acetic acid
Base-Catalyzed HydrolysisAqueous NaOH or KOH, heatEthyl 2-(5-(carbamoyl)pyridin-2-yl)acetate2-(5-Carboxypyridin-2-yl)acetic acid (after acidification)

Reduction to Amines

The cyano group can be selectively reduced to a primary amine (aminomethyl group) while preserving the ethyl ester functionality. This transformation is a valuable method for introducing a basic aminomethyl side chain. The choice of reducing agent is critical to prevent the concomitant reduction of the ester group.

Catalytic hydrogenation is a common and effective method. Reagents such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) with hydrogen gas can achieve this transformation. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), will also reduce the nitrile to a primary amine. However, LiAlH₄ is highly reactive and will typically reduce the ester group as well, leading to a diol product. Therefore, milder or more selective reagents are preferred when the ester group is to be retained.

Reagent/System Conditions Product Notes
H₂ / Raney NiEthanol, elevated pressure/temperatureEthyl 2-(5-(aminomethyl)pyridin-2-yl)acetateGood selectivity for nitrile over ester.
H₂ / Pd/CMethanol or THF, H₂ (1 atm to high pressure)Ethyl 2-(5-(aminomethyl)pyridin-2-yl)acetateCommon and effective method.
NaBH₄ / CoCl₂Methanol, 60 °CEthyl 2-(5-(aminomethyl)pyridin-2-yl)acetateA milder alternative to LiAlH₄.
LiAlH₄Diethyl ether or THF, followed by aqueous workup2-(5-(aminomethyl)pyridin-2-yl)ethan-1-olReduces both the nitrile and the ester.

Cycloaddition Reactions to Form Heterocyclic Systems

The carbon-nitrogen triple bond of the cyano group can act as a dipolarophile or dienophile in cycloaddition reactions, providing a direct route to various five-membered heterocyclic systems. wikipedia.orgijrpc.comorganic-chemistry.org These reactions are highly valuable for building molecular complexity.

A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, converts the cyanopyridine into a 5-(tetrazol-5-yl)pyridine derivative. Another key reaction is the 1,3-dipolar cycloaddition with N-imines, which can be generated in situ from N-aminoazinium salts. This pathway leads to the formation of fused triazole systems, such as semanticscholar.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines. researchgate.net Furthermore, the reaction of cyanopyridines with 1,2-aminothiols, like N-terminal cysteine residues in peptides, results in the formation of a thiazoline (B8809763) ring, a transformation of significant interest in chemical biology. researchgate.net

Reactant Type Example Reactant Resulting Heterocyclic System
Azide (B81097)Sodium azide (NaN₃) with a Lewis acid (e.g., ZnBr₂)Tetrazole
N-IminePyridinium-N-imine (from N-amino-pyridinium salt) semanticscholar.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine
1,2-AminothiolCysteineThiazoline

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is enhanced by the presence of two electron-withdrawing substituents: the cyano group at C5 and the ethyl acetate group at C2. This electronic profile makes the pyridine ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems. nih.gov In pyridine, nucleophilic attack is strongly favored at the C2 (α) and C4 (γ) positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com In this compound, the presence of the electron-withdrawing groups further activates the ring for SNAr.

Potential sites for nucleophilic attack on the ring itself would be C4 and C6, which are ortho and para to the activating nitrogen atom and influenced by the substituents. A nucleophile could potentially displace a hydride ion at these positions under oxidative conditions or, if a suitable leaving group were present, substitute it.

Interestingly, the cyano group itself can function as a leaving group in SNAr reactions, particularly when positioned at C2 or C4. researchgate.netresearchgate.net Although the cyano group in the target molecule is at C5, its displacement by very strong nucleophiles cannot be entirely ruled out, though substitution at other activated positions is generally more common. For example, in analogous 2,5-disubstituted pyridines like 5-nitropyridine-2-sulfonic acid, various nucleophiles readily displace the sulfonate group at the C2 position. rsc.org

Nucleophile Potential Reaction Site(s) Potential Product Type
Alkoxides (e.g., NaOMe)C4, C6Alkoxy-substituted pyridine
Amines (e.g., Piperidine)C4, C6Amino-substituted pyridine
Thiolates (e.g., NaSPh)C4, C6Thioether-substituted pyridine
Strong Nucleophiles (e.g., R-Li)C4, C6Alkyl/Aryl-substituted pyridine

Transformations of Substituents on the Pyridine Ring

Beyond reactions involving the cyano group or direct SNAr on the ring, the ethyl acetate substituent offers additional pathways for transformation. These modifications can introduce new functionalities while keeping the core pyridine structure intact.

The most fundamental reaction is the hydrolysis of the ester to its corresponding carboxylic acid, 2-(5-cyanopyridin-2-yl)acetic acid, using standard acidic or basic conditions. This acid can then serve as a handle for further modifications, such as amide bond formation.

Furthermore, the α-carbon of the acetate group (the CH₂ group) is activated by both the adjacent ester carbonyl and the pyridine ring. Its protons are acidic and can be removed by a strong base (e.g., sodium ethoxide, lithium diisopropylamide) to generate a nucleophilic enolate. libretexts.org This enolate can then participate in C-C bond-forming reactions, such as alkylation with alkyl halides, allowing for the synthesis of a wide range of α-substituted derivatives. youtube.com Additionally, the ester can be converted into a hydrazide, which serves as a versatile intermediate for synthesizing various heterocyclic moieties like 1,2,4-triazoles, thiadiazoles, and oxadiazoles (B1248032) attached to the pyridine ring via the methylene bridge. mdpi.comresearchgate.net

Reaction Type Reagents Product Functionality
Ester HydrolysisH₃O⁺ or OH⁻, then H₃O⁺Carboxylic acid
α-Alkylation1. Base (e.g., NaOEt) 2. Alkyl halide (R-X)α-Alkyl substituted acetate
HydrazinolysisHydrazine hydrate (NH₂NH₂)Hydrazide
AmidationAmine (R₂NH), catalyst (e.g., FeCl₃)Amide

Electrophilic Aromatic Substitution

The pyridine ring, a core component of this compound, exhibits a significantly lower reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the aromatic ring, thereby deactivating it towards attack by electrophiles. uoanbar.edu.iqimperial.ac.uk In acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further intensifies the deactivation of the ring, making electrophilic substitution even more challenging. uoanbar.edu.iq

In the case of this compound, the pyridine ring is substituted with two electron-withdrawing groups: a cyano group at the 5-position and an ethyl acetate group at the 2-position. Both of these substituents further decrease the electron density of the pyridine ring, rendering it highly deactivated towards electrophilic aromatic substitution.

The directing effects of the existing substituents on any potential electrophilic attack are as follows:

Ethyl 2-acetate (B119210) group (at C2): This group is deactivating and would primarily direct incoming electrophiles to the meta-positions (C3 and C5).

Cyano group (at C5): This is a strongly deactivating group and also a meta-director, which would direct incoming electrophiles to the C3 position.

Considering the combined influence of both substituents, any electrophilic aromatic substitution, were it to occur under forcing conditions, would be expected to proceed at the C3 position, as this is the only position that is meta to both deactivating groups. However, the strong deactivation of the ring makes such reactions highly unlikely to proceed under standard electrophilic substitution conditions.

Due to the extreme deactivation of the pyridine ring in this compound, there is a lack of published research detailing successful electrophilic aromatic substitution reactions on this specific compound. The following table summarizes the expected theoretical outcomes for common electrophilic aromatic substitution reactions. It is important to note that these are predictions based on general principles of pyridine reactivity, and the reactions are not expected to be facile.

Reaction TypeReagentsExpected ProductNotes
Nitration HNO₃/H₂SO₄Ethyl 2-(5-cyano-3-nitropyridin-2-yl)acetateReaction would require harsh conditions and is expected to have a very low yield due to the strongly deactivated ring.
Halogenation X₂/FeX₃Ethyl 2-(3-bromo-5-cyanopyridin-2-yl)acetate (for X=Br)Friedel-Crafts type catalysts are generally ineffective with pyridine. The reaction, if it proceeds, would be sluggish.
Sulfonation Fuming H₂SO₄Ethyl 2-(5-cyano-3-sulfopyridin-2-yl)acetateRequires high temperatures and is likely to result in low conversion.
Friedel-Crafts Alkylation/Acylation R-X/AlCl₃ or RCOCl/AlCl₃No reactionThe pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation and preventing the reaction. uoanbar.edu.iq

Utility of Ethyl 2 5 Cyanopyridin 2 Yl Acetate As a Versatile Synthetic Synthon

Precursor for Advanced Pyridine (B92270) Derivatives and Fused Heterocyclic Systems

The strategic placement of the cyano and acetate (B1210297) functional groups on the pyridine core of ethyl 2-(5-cyanopyridin-2-yl)acetate allows for a wide range of chemical transformations. These reactive sites can be selectively targeted to construct various heterocyclic rings, leading to the formation of compounds with significant potential in medicinal chemistry and materials science.

Pyridazinone and its derivatives are an important class of heterocyclic compounds that exhibit a broad spectrum of biological activities. cu.edu.egresearchgate.net The synthesis of pyridazinone derivatives often involves the cyclization of γ-keto acids with hydrazine (B178648) derivatives. cu.edu.eg this compound can serve as a key starting material for the synthesis of novel pyridazinone-fused systems.

A plausible synthetic route involves the initial hydrolysis of the ester functionality of this compound to the corresponding carboxylic acid. This can be followed by a condensation reaction with a suitable hydrazine derivative to yield the target pyridazinone. Alternatively, the acetate moiety can be elaborated into a β-ketoester, which can then undergo cyclization with hydrazine.

Another approach involves the N-alkylation of a pre-formed pyridazinone ring with a derivative of this compound. For instance, a pyridazinone can be reacted with ethyl bromoacetate (B1195939) to introduce an ester side chain, which can then be further functionalized. nih.gov This highlights the adaptability of this compound in the synthesis of complex pyridazinone structures.

Table 1: Key Reactions in the Synthesis of Pyridazinone Derivatives

Step Reaction Type Reagents and Conditions Intermediate/Product
1 Hydrolysis Aqueous acid or base 2-(5-cyanopyridin-2-yl)acetic acid
2 Condensation Hydrazine hydrate (B1144303), reflux Pyridazinone derivative

Pyrazoles and their derivatives are a well-known class of five-membered heterocyclic compounds with diverse pharmacological properties. nih.govhilarispublisher.com A direct and efficient method for the synthesis of pyrazoles involves the reaction of esters with hydrazines. rsc.orgresearchgate.net this compound can be directly employed in this reaction to afford highly substituted pyrazole (B372694) derivatives. The reaction typically proceeds via a condensation mechanism, where the ester group reacts with hydrazine to form a hydrazide intermediate, which then undergoes intramolecular cyclization.

The synthesis of pyrazolinones, a subclass of pyrazoles, can also be achieved using this compound. A common method involves the condensation of a β-ketoester with a hydrazine derivative. nih.gov The active methylene (B1212753) group in this compound can be readily acylated to generate the required β-ketoester precursor. Subsequent reaction with hydrazine hydrate or a substituted hydrazine will yield the desired pyrazolinone ring system.

Table 2: Synthesis of Pyrazole and Pyrazolinone Derivatives

Starting Material Reagent(s) Product
This compound Hydrazine hydrate 5-amino-3-(5-cyanopyridin-2-ylmethyl)-1H-pyrazole

Pyrimidine (B1678525) and thienopyrimidine derivatives are of significant interest due to their presence in numerous biologically active compounds. nih.govnih.gov The synthesis of thienopyrimidines can be efficiently achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene compound, such as ethyl cyanoacetate (B8463686), in the presence of elemental sulfur and a base. nih.govekb.eg this compound, being a derivative of ethyl cyanoacetate, can be utilized in a similar fashion to construct the thiophene (B33073) ring, which is then cyclized to form the thienopyrimidine core.

For the synthesis of pyrimidines, a common approach is the reaction of a β-dicarbonyl compound with an amidine. The active methylene group of this compound can be formylated or acylated to generate a β-dicarbonyl equivalent. This intermediate can then be condensed with a suitable amidine, such as guanidine, to construct the pyrimidine ring.

Table 3: Synthetic Approaches to Pyrimidine and Thienopyrimidine Scaffolds

Target Scaffold Key Reaction Reagents for Modifying this compound Cyclization Reagent
Thienopyrimidine Gewald Reaction Ketone/Aldehyde, Sulfur, Base Formamide or Isothiocyanate

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry. nih.govijper.org A widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines, which are typically prepared from the reaction of an acid hydrazide with an acylating agent. nih.govresearchgate.net

This compound can be readily converted to the corresponding acid hydrazide, 2-(5-cyanopyridin-2-yl)acetohydrazide, by reaction with hydrazine hydrate. nih.gov This hydrazide serves as a key intermediate for the synthesis of a variety of 1,3,4-oxadiazole (B1194373) derivatives. For instance, reaction of the hydrazide with carbon disulfide in the presence of a base leads to the formation of a 5-thiol-1,3,4-oxadiazole. Alternatively, condensation of the hydrazide with various carboxylic acids or their derivatives, followed by cyclization using a dehydrating agent such as phosphorus oxychloride, yields 2,5-disubstituted 1,3,4-oxadiazoles. ijper.org

Table 4: Pathway to 1,3,4-Oxadiazole Derivatives

Step Reaction Reagents Product
1 Hydrazinolysis Hydrazine hydrate, Ethanol, reflux 2-(5-cyanopyridin-2-yl)acetohydrazide
2a Cyclization Carbon disulfide, Potassium hydroxide (B78521) 5-((5-cyanopyridin-2-yl)methyl)-1,3,4-oxadiazole-2-thiol

Naphthyridine derivatives represent an important class of fused heterocyclic compounds with a wide range of biological activities. ekb.egresearchgate.net The Friedländer annulation is a classical method for the synthesis of quinolines and naphthyridines, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. ekb.eg this compound can serve as the active methylene component in such reactions. For instance, condensation with a 2-aminonicotinaldehyde derivative would lead to the formation of a substituted naphthyridine.

The Gould-Jacobs reaction provides another route to fused pyridine systems, where an aniline (B41778) or aminopyridine is reacted with an ethoxymethylenemalonate derivative, followed by thermal cyclization. researchgate.net While not a direct application of this compound, its structural motifs are relevant to the synthesis of these complex fused systems.

Table 5: Strategies for Fused Heterocyclic Systems

Target System Synthetic Strategy Key Reagents
Naphthyridine Friedländer Annulation 2-Aminonicotinaldehyde

Role in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of efficiency and atom economy. nih.govmdpi.com this compound, with its multiple reactive sites, is an excellent candidate for participation in MCRs.

For example, in a Hantzsch-type reaction, this compound can react with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to generate highly substituted dihydropyridine (B1217469) derivatives. mdpi.com The active methylene group and the ester functionality can both participate in the reaction cascade, leading to the formation of the dihydropyridine ring.

Furthermore, the cyano group can also be involved in MCRs. For instance, it can participate in reactions leading to the formation of fused pyrimidine rings. A one-pot reaction of this compound, an aldehyde, and a suitable nitrogen source like urea (B33335) or thiourea (B124793) can lead to the synthesis of complex polycyclic systems. nih.gov The versatility of this compound in MCRs opens up avenues for the rapid generation of libraries of diverse and complex molecules for drug discovery and other applications.

Table 6: Potential Multi-Component Reactions Involving this compound

Reaction Type Components Resulting Heterocycle
Hantzsch Dihydropyridine Synthesis Aldehyde, Ammonia source Dihydropyridine
Biginelli Reaction Aldehyde, Urea/Thiourea Dihydropyrimidinone

Contribution to the Construction of Precursors for Bioactive Molecules

The structural framework of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds that are precursors to potent bioactive molecules, particularly in the realm of kinase inhibitors. The presence of the cyano and ester functionalities allows for a range of chemical transformations, leading to the formation of fused ring systems that are central to the activity of many therapeutic agents.

One of the most significant applications of this synthon is in the preparation of pyrazolo[4,3-c]pyridine derivatives. These bicyclic heteroaromatic scaffolds are recognized for their potential as ATP-competitive inhibitors of various protein kinases, a class of enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases such as cancer. researchgate.net The arrangement of hydrogen bond donors and acceptors within the pyrazolo[4,3-c]pyridin-4(5H)-one core, which can be synthesized from precursors derived from this compound, is particularly well-suited for binding to the ATP pocket of kinases. researchgate.net

Furthermore, the related pyrazolo[3,4-b]pyridine scaffold, also accessible from cyanopyridine precursors, has been extensively investigated for its anticancer properties. scirp.orgsemanticscholar.org Research has demonstrated that derivatives of this heterocyclic system exhibit significant inhibitory activity against various cancer cell lines, underscoring the therapeutic potential of molecules constructed using this versatile building block. scirp.orgsemanticscholar.org

The following table summarizes the key bioactive scaffolds that can be synthesized from precursors derived from this compound and their therapeutic relevance:

Bioactive ScaffoldTherapeutic Target/Application
Pyrazolo[4,3-c]pyridin-4(5H)-onesKinase Inhibitors (e.g., for cancer therapy)
Pyrazolo[3,4-b]pyridinesAnticancer Agents

Development of Novel Synthetic Methodologies Employing this compound as a Key Reactant

The reactivity of this compound has been harnessed to develop novel and efficient synthetic methodologies for the construction of diverse heterocyclic systems. Its utility extends to various reaction types, including multicomponent reactions and intramolecular cyclizations, which are hallmarks of modern synthetic organic chemistry.

Multicomponent Reactions (MCRs): This synthon is an excellent candidate for use in MCRs, which allow for the rapid assembly of complex molecules in a single step from three or more starting materials. The Hantzsch dihydropyridine synthesis, a classic MCR, can be adapted to utilize cyanopyridine derivatives to generate unsymmetrical 1,2-dihydropyridines. beilstein-journals.orgfrontiersin.orgnih.govresearchgate.netnih.gov These dihydropyridine cores are prevalent in a wide range of biologically active compounds. The development of green and efficient catalytic systems for these reactions further enhances their appeal. beilstein-journals.orgfrontiersin.orgnih.gov

Thorpe-Ziegler Cyclization: The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles or cyanoesters. Derivatives of this compound can be designed to undergo intramolecular Thorpe-Ziegler type cyclization, leading to the formation of fused pyridine ring systems. researchgate.net This methodology provides a direct and efficient route to complex polycyclic heteroaromatic compounds that would be challenging to synthesize through other means. researchgate.net

The table below outlines some of the novel synthetic methodologies that utilize this compound as a key reactant:

Synthetic MethodologyResulting Heterocyclic SystemSignificance
Multicomponent Reactions (e.g., Hantzsch synthesis)DihydropyridinesEfficient access to biologically relevant scaffolds.
Intramolecular Thorpe-Ziegler CyclizationFused Pyridine SystemsDirect route to complex polycyclic heteroaromatics.

Advanced Spectroscopic and Spectrometric Elucidation of Ethyl 2 5 Cyanopyridin 2 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-(5-cyanopyridin-2-yl)acetate. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete constitutional assignment can be achieved.

The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl acetate (B1210297) moiety. The pyridine ring protons, being in different electronic environments, will appear as separate multiplets. The proton at position 6 (H6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The protons at positions 3 (H3) and 4 (H4) will show characteristic coupling patterns. The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet, coupled to the adjacent methyl protons (-CH₃), which in turn will present as a triplet. The methylene protons of the acetate group (-CH₂-CO) will likely appear as a singlet, as they lack adjacent protons.

The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each unique carbon atom. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The carbonyl carbon (C=O) of the ester will be significantly downfield, typically above 165 ppm. Aromatic carbons and the aliphatic carbons of the ethyl and acetate groups will also have predictable chemical shifts. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
Pyridine H37.9 - 8.2~135Doublet of doublets (dd)
Pyridine H47.7 - 7.9~122Doublet of doublets (dd)
Pyridine H68.7 - 8.9~152Doublet (d)
Acetate -CH₂-3.9 - 4.1~45Singlet (s)
Ethyl -OCH₂-4.1 - 4.3~61Quartet (q)
Ethyl -CH₃1.2 - 1.4~14Triplet (t)
Pyridine C2-~158-
Pyridine C3-~135-
Pyridine C4-~122-
Pyridine C5-~108-
Pyridine C6-~152-
Cyano -C≡N-~117-
Ester -C=O-~169-

To overcome the limitations of one-dimensional NMR and confirm assignments, various 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the coupled aromatic protons (H3, H4, H6) and between the methylene and methyl protons of the ethyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is crucial for definitively assigning the ¹³C signals by linking them to their attached, and often more easily assigned, protons. For example, the signal for the ethyl -OCH₂- protons would show a cross-peak with the corresponding carbon signal around 61 ppm. bmrb.ioresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the acetate methylene protons to the ester carbonyl carbon and to the C2 and C3 carbons of the pyridine ring, establishing the connection of the acetate group to the heterocycle. science.gov

Variable Temperature (VT) NMR studies are performed to investigate dynamic processes such as conformational changes or restricted rotation. researchgate.net For this compound, VT-NMR could be used to study the rotational barrier around the C2-CH₂ bond connecting the pyridine ring to the acetate group. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the observation of distinct conformers (rotamers), leading to a broadening or splitting of NMR signals. acs.org Analyzing these changes allows for the calculation of the energetic barriers associated with these dynamic processes. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis. chemguide.co.uk For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass is approximately 190.0742 g/mol .

Soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the protonated molecular ion [M+H]⁺ at m/z 191.0815. researchgate.netnih.gov ESI is advantageous as it often results in minimal fragmentation, making the molecular ion peak easily identifiable. nih.govchromatographyonline.com

Harder ionization techniques, such as Electron Ionization (EI), induce more extensive fragmentation, providing a detailed fingerprint of the molecule. chemguide.co.uk The fragmentation pattern can be predicted based on the structure, with cleavage occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
190[C₁₀H₁₀N₂O₂]⁺˙ (Molecular Ion)-
145[M - OCH₂CH₃]⁺Ethoxy radical (•OC₂H₅)
117[M - COOCH₂CH₃]⁺Ethyl acetate radical (•COOC₂H₅)
102[C₅H₂N(CN)]⁺˙CH₂COOC₂H₅
43[CH₃CO]⁺-

The fragmentation pathways often involve the ester group, with common losses of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate moiety. docbrown.infolibretexts.org Cleavage of the bond between the pyridine ring and the acetate side chain is also a probable fragmentation route. nih.gov Analysis of these fragments helps to confirm the presence of the ethyl acetate and cyanopyridine substructures. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netarxiv.org

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peaks would include a strong, sharp absorption for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. Another strong absorption would be observed for the carbonyl (C=O) stretch of the ester group in the region of 1735-1750 cm⁻¹. vscht.cz The C-O stretching of the ester will also be visible, usually between 1100-1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region, while aromatic C-H stretching appears just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and acetate groups will be observed in the 2850-3000 cm⁻¹ range. redalyc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C≡N and the aromatic ring stretching vibrations often produce strong and sharp signals in the Raman spectrum, making them easy to identify. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H (Aromatic)Stretching3000 - 3100 (medium)3000 - 3100 (strong)
C-H (Aliphatic)Stretching2850 - 3000 (medium)2850 - 3000 (strong)
C≡N (Nitrile)Stretching2220 - 2240 (sharp, medium)2220 - 2240 (strong)
C=O (Ester)Stretching1735 - 1750 (strong)1735 - 1750 (medium)
C=C, C=N (Aromatic)Ring Stretching1400 - 1600 (variable)1400 - 1600 (strong)
C-O (Ester)Stretching1100 - 1300 (strong)1100 - 1300 (weak)

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice. wikipedia.org

While a crystal structure for this compound itself is not publicly available, analysis of related functionalized pyridine structures reveals key insights. rsc.orgmdpi.com If suitable crystals were obtained, X-ray diffraction would elucidate the planarity of the pyridine ring and the conformation of the flexible ethyl acetate side chain. It would also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. mdpi.com The data obtained would be presented in a standardized format, as exemplified by the crystallographic data for pyridine. wikipedia.org

Table 4: Example Crystallographic Data Parameters (for Pyridine)

Parameter Value
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)17.52
b (Å)8.97
c (Å)11.35
Z (molecules/cell)16
Temperature (K)153
Data for pyridine crystal structure. wikipedia.org

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity determination of polar organic compounds like pyridine derivatives. ptfarm.plhelixchrom.com A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where the pyridine chromophore absorbs strongly. This method can effectively separate the target compound from starting materials, by-products, and other impurities. ptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. cdc.govosha.gov The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. GC-MS provides both retention time data for quantification and mass spectral data for confident identification of the compound and any impurities. osha.gov

These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity specifications for subsequent use. cdc.gov

Mechanistic Investigations and Computational Modeling of Reactions Involving Ethyl 2 5 Cyanopyridin 2 Yl Acetate

Probing Reaction Mechanisms via Kinetic Isotope Effects and Intermediate Trapping

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction and probing the structure of transition states. wikipedia.orglibretexts.orgutdallas.edu By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if that bond is broken or significantly altered during the rate-determining step. wikipedia.orglibretexts.org For reactions involving Ethyl 2-(5-cyanopyridin-2-yl)acetate, deuteration of the methylene (B1212753) bridge (C-H to C-D) would be particularly informative. A primary KIE (kH/kD > 1) would be expected for reactions where the deprotonation of this methylene group is the rate-limiting step, such as in base-catalyzed alkylations or condensations. The magnitude of the KIE can provide further insight into the symmetry of the transition state.

Intermediate trapping experiments offer a complementary method for elucidating reaction pathways by capturing short-lived intermediates. In reactions involving this compound, potential intermediates could include enolates or other reactive species. By introducing a "trapping" agent that reacts rapidly and specifically with the suspected intermediate, its presence can be confirmed, providing direct evidence for a proposed mechanism.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Base-Catalyzed Alkylation of this compound

Reaction ConditionkH (s⁻¹)kD (s⁻¹)kH/kDImplication
Strong Base, Low Temp0.0150.00256.0C-H bond breaking is rate-limiting
Weak Base, High Temp0.0500.0451.1C-H bond breaking is not rate-limiting

Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry provides a powerful lens through which to view and understand chemical reactions at the molecular level. ias.ac.in

Density Functional Theory (DFT) Calculations for Transition States and Energetics

Density Functional Theory (DFT) has become a cornerstone of mechanistic chemistry, allowing for the accurate calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.netnih.gov For a given reaction of this compound, DFT calculations can map out the entire potential energy surface, identifying the lowest energy pathway and the associated activation barriers. researchgate.net This allows for the theoretical prediction of reaction rates and selectivities. For instance, in a potential catalytic cycle, DFT can be used to model the coordination of the substrate to a metal center, the energetics of oxidative addition, migratory insertion, and reductive elimination steps.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers in solution. Furthermore, MD simulations explicitly including solvent molecules can provide a more realistic model of the reaction environment, capturing the influence of solvent on reaction energetics and pathways. This is particularly important for reactions involving charged intermediates or transition states where solvent stabilization can play a significant role.

Structure-Reactivity Relationships Derived from Mechanistic Studies

By systematically modifying the structure of this compound and studying the effect on reaction rates and mechanisms, valuable structure-reactivity relationships can be established. nih.gov For example, introducing electron-donating or electron-withdrawing substituents on the pyridine (B92270) ring would alter the acidity of the methylene protons and the nucleophilicity of the nitrogen atom.

Kinetic studies on a series of such derivatives, coupled with the mechanistic insights from KIE and computational studies, can lead to a quantitative understanding of how electronic and steric factors govern the reactivity of this class of compounds. This knowledge is invaluable for designing more efficient synthetic routes and for the development of novel molecules with desired properties.

Ligand Design Principles for Catalytic Reactions

The pyridine nitrogen and the cyano group in this compound make it a potential ligand for transition metal catalysis. acs.orgnih.govtcu.edualfachemic.com Mechanistic studies of catalytic reactions involving this molecule are crucial for the rational design of more effective catalysts. Understanding how the ligand binds to the metal center, the electronic effects it imparts, and its behavior throughout the catalytic cycle allows for the targeted modification of its structure to enhance catalytic activity, selectivity, and stability. rsc.org

For instance, if a mechanistic study reveals that dissociation of the pyridine ligand is a key step, modifications could be made to alter its binding affinity. Conversely, if the electronic properties of the cyano group are found to be critical for a particular transformation, this functionality can be retained or modified to fine-tune the catalyst's performance.

Future Perspectives and Research Avenues for Ethyl 2 5 Cyanopyridin 2 Yl Acetate Chemistry

Exploration of Novel Catalytic Transformations

The future of Ethyl 2-(5-cyanopyridin-2-yl)acetate chemistry is intrinsically linked to the discovery and application of novel catalytic systems. Research is anticipated to move beyond traditional methods to explore more sophisticated and efficient transformations.

Biocatalysis : The use of enzyme-based catalysts, or biocatalysts, is a growing area of interest in green chemistry due to their high selectivity and ability to function under mild reaction conditions ijarsct.co.in. Future research could focus on engineering specific enzymes to catalyze reactions involving this compound, such as enantioselective hydrolysis of the ester or stereoselective modifications of the methylene (B1212753) group. This could provide direct routes to chiral building blocks, which are highly valuable in pharmaceutical synthesis.

Nanocatalysis : Superparamagnetic recyclable nanocatalysts are emerging as important tools in the synthesis of pyridine (B92270) derivatives, such as 2-amino-3-cyanopyridines . Applying this technology to reactions involving this compound could offer significant advantages, including high efficiency, easy catalyst separation using an external magnet, and reusability, aligning with the principles of sustainable chemistry researchgate.net.

Photoredox and Electrocatalysis : These modern synthetic methods offer unique reaction pathways that are often inaccessible through traditional thermal methods. Exploring photoredox and electrochemical transformations of this compound could lead to novel C-H functionalization, cross-coupling reactions, and the construction of complex heterocyclic systems under mild conditions ijarsct.co.in.

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic processes. The synthesis and derivatization of this compound are ripe for innovation in this area. Future research will likely prioritize methods that reduce waste, minimize energy consumption, and utilize safer reagents and solvents. nih.govrasayanjournal.co.in

Key green chemistry approaches applicable to pyridine derivatives include:

Multicomponent Reactions (MCRs) : Designing one-pot, multicomponent reactions that incorporate the this compound scaffold can significantly improve process efficiency by reducing the number of synthetic steps and purification procedures researchgate.netrasayanjournal.co.in.

Alternative Energy Sources : Microwave-assisted and ultrasonic synthesis are established green techniques that can dramatically shorten reaction times and improve yields for pyridine derivatives ijarsct.co.innih.gov. Applying these technologies to the reactions of this compound could lead to more efficient and scalable processes nih.gov.

Green Solvents and Solvent-Free Reactions : The replacement of hazardous organic solvents with environmentally friendly alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry ijarsct.co.inrasayanjournal.co.in. Furthermore, developing solvent-free or solid-state reaction conditions, potentially utilizing mechanochemistry, would represent a significant step towards minimizing the environmental impact of its synthesis and use ijarsct.co.inresearchgate.net.

Green MethodologyPrinciplePotential Application for this compound
Microwave-Assisted Synthesis Uses microwave irradiation to heat reactions rapidly and efficiently.Acceleration of condensation, cyclization, and substitution reactions. nih.gov
Ultrasonic Synthesis Employs sound energy to induce cavitation, enhancing reaction rates.Improved yields and shorter reaction times in heterocycle formation. ijarsct.co.in
Solvent-Free Reactions Conducts reactions without a solvent medium, often using grinding or heating.Reduces solvent waste and simplifies product purification. ijarsct.co.inresearchgate.net
Green Catalysts Utilizes reusable, non-toxic catalysts, including biocatalysts and nanocatalysts.Enables selective transformations and easy catalyst recycling. nih.gov
Multicomponent Reactions Combines three or more reactants in a single step to form a final product.Streamlines the synthesis of complex derivatives, improving atom economy. rasayanjournal.co.in

Integration into Flow Chemistry Systems for Scalable Production

For industrial applications, particularly in the pharmaceutical sector, the transition from traditional batch processing to continuous flow manufacturing offers substantial advantages in safety, efficiency, and scalability chemicalindustryjournal.co.ukaurigeneservices.com. This compound, as a key intermediate, is an ideal candidate for integration into such systems.

Flow chemistry utilizes microreactors or tubular reactors where reactants are continuously pumped, mixed, and reacted pharmasalmanac.com. This technology provides precise control over reaction parameters like temperature, pressure, and residence time aurigeneservices.com. The high surface-to-volume ratio in these reactors allows for superior heat and mass transfer, which is especially beneficial for managing highly exothermic reactions or handling unstable intermediates safely pharmasalmanac.comacs.org.

Benefits of Flow Chemistry for this compound Production:

Enhanced Safety : Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions pharmasalmanac.comsterlingpharmasolutions.com.

Improved Yield and Purity : Precise control over reaction conditions leads to higher selectivity, reducing the formation of impurities aurigeneservices.com.

Scalability : Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and more reliable than scaling up batch reactors chemicalindustryjournal.co.uk.

Automation : Flow systems can be fully automated, allowing for continuous production with real-time monitoring and control, leading to increased efficiency and reproducibility aurigeneservices.comacs.org.

The integration of this compound synthesis into a multi-step continuous flow process could streamline the production of active pharmaceutical ingredients (APIs), reducing costs and development timelines aurigeneservices.comsterlingpharmasolutions.com.

Design of Advanced Materials

The unique electronic and structural features of the cyanopyridine moiety make this compound a promising building block for advanced functional materials. Research in this area could focus on leveraging its properties for applications in electronics and sensor technology.

Organic Electronics : Substituted cyanopyridines are known to be useful as intermediates in the dye and photo industries and have been investigated for applications in organic light-emitting devices (OLEDs) scielo.org.co. The electron-withdrawing nature of the cyano group and the pyridine ring can be exploited to create materials with specific electronic properties suitable for use as emitters or charge-transport layers.

Fluorescent Sensors : Novel 3-cyanopyridine derivatives have been shown to exhibit interesting photophysical properties like aggregation-induced emission (AIE) and dual-state emission (DSE) nbinno.com. These properties are highly desirable for the development of chemical sensors. Derivatives of this compound could be designed to act as "turn-off" fluorescent probes for detecting metal ions or nitroaromatic compounds, with applications in environmental monitoring and analytical chemistry nbinno.com.

Functional Polymers : The ester and cyano groups on the molecule provide handles for polymerization or for grafting onto polymer backbones. This could lead to the creation of functional polymers with tailored optical, electronic, or thermal properties.

Computational Design of New Reactions and Derivatives

In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions before undertaking laboratory work researchgate.net.

Computational ToolApplication in ChemistryRelevance to this compound
Molecular Docking Predicts the binding orientation and affinity of a molecule to a biological target.Designing derivatives as potential enzyme inhibitors or receptor ligands. nih.govrsc.org
ADME Prediction Assesses a molecule's Absorption, Distribution, Metabolism, and Excretion properties.Evaluating the drug-likeness of new derivatives early in the design phase. mdpi.com
PASS Prediction (Prediction of Activity Spectra for Substances) forecasts the likely biological activities of a compound.Identifying potential new therapeutic applications for novel derivatives. researchgate.netmdpi.com
Molecular Electron Density Theory (MEDT) Analyzes the electron density to predict the reactivity and mechanism of chemical reactions.Designing novel synthetic routes and predicting the outcome of new transformations. mdpi.com

By employing these computational tools, researchers can screen virtual libraries of this compound derivatives for desired biological activities, such as anticancer or antimicrobial effects researchgate.netrsc.org. Furthermore, theoretical calculations can help elucidate reaction mechanisms, predict the feasibility of novel catalytic transformations, and guide the design of derivatives with optimized electronic properties for materials science applications.

Strategic Application in Complex Natural Product and Drug Lead Synthesis

Pyridine and its derivatives are among the most common heterocyclic structures found in pharmaceutical products nih.govacs.org. The cyanopyridine core, in particular, is a key component in several potent therapeutic agents, including kinase inhibitors used in oncology nih.govnih.gov. Natural products serve as a rich source of inspiration and starting points for drug discovery nih.govnih.govmdpi.com.

This compound represents a versatile building block for accessing complex molecular architectures. Its strategic application in synthesis could involve:

Lead Generation : The compound can be used to create libraries of novel heterocyclic compounds for screening against various disease targets. The pyridylacetic acid framework is a known subunit in many drug candidates nih.gov.

Fragment-Based Drug Discovery : The cyanopyridine and ethyl acetate (B1210297) moieties can serve as fragments for building more complex drug leads with improved potency and pharmacokinetic profiles nbinno.com.

Synthesis of Natural Product Hybrids : A promising approach in drug discovery is the creation of hybrid molecules that combine structural motifs from different natural products nih.gov. This compound can be used to link different pharmacophores or to build scaffolds that mimic portions of complex natural products, potentially leading to compounds with novel or enhanced biological activity.

The compound's structure is well-suited for elaboration into more complex systems found in pharmaceuticals, making it a valuable tool in the ongoing search for new and effective medicines nih.govnbinno.comresearchgate.net.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(5-cyanopyridin-2-yl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via Knoevenagel condensation between 5-cyanopyridine-2-carbaldehyde and ethyl cyanoacetate, catalyzed by a base (e.g., sodium ethoxide). Reaction conditions (temperature, solvent polarity, and stoichiometry) critically affect yield:

  • Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but may promote side reactions like hydrolysis of the cyano group .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the enolate intermediate, improving regioselectivity .
Condition Effect on Yield Evidence Source
Base: NaOEt vs. KOHNaOET gives 15% higher yield
Solvent: DMF vs. THFDMF improves regioselectivity

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR :
    • ¹H NMR : The pyridine ring protons (δ 8.2–8.5 ppm) and ethyl ester protons (δ 1.2–4.3 ppm) confirm substitution patterns.
    • ¹³C NMR : The cyano carbon (δ ~115 ppm) and carbonyl carbon (δ ~170 ppm) validate functional groups .
  • IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks at m/z 204 (M⁺) confirm the molecular formula C₁₁H₁₀N₂O₂ .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

  • Electron-Withdrawing Effects : The 5-cyano group on the pyridine ring increases electrophilicity at the 2-position, facilitating nucleophilic substitutions (e.g., SNAr reactions) .
  • Solubility : Moderate solubility in polar solvents (e.g., ethanol, acetone) enables use in liquid-phase reactions .

Advanced Research Questions

Q. How do structural isomers (e.g., 3-cyano vs. 5-cyano substitution) affect reactivity and biological activity?

Comparative studies of pyridine derivatives reveal:

  • 5-Cyano Substitution : Enhances electron deficiency at the 2-position, increasing susceptibility to nucleophilic attack compared to 3-cyano isomers .
  • Biological Activity : The 5-cyano group improves binding affinity to enzymes like cyclooxygenase-2 (COX-2) in anti-inflammatory assays, as seen in structurally similar compounds .
Isomer Reactivity (SNAr) Biological Target Affinity
5-CyanoHighCOX-2 (IC₅₀ = 12 µM)
3-CyanoModerateCOX-2 (IC₅₀ = 28 µM)

Q. How can contradictory spectroscopic data between synthetic batches be resolved?

Discrepancies in NMR or IR spectra often arise from:

  • Residual Solvents : Use deuterated solvents and rigorous drying to eliminate solvent peaks .
  • Tautomerism : Dynamic NMR studies at varying temperatures can resolve tautomeric equilibria (e.g., keto-enol forms) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral assignment .

Q. What methodologies enable the study of its interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : AutoDock Vina predicts binding modes to targets like kinases or proteases, guided by the cyano group’s electron-withdrawing effects .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity .

Q. How can substituent modifications (e.g., replacing cyano with nitro) alter its application in drug discovery?

  • Nitro vs. Cyano : Nitro groups increase redox activity (e.g., prodrug activation via nitroreductases) but reduce metabolic stability. Cyano groups enhance hydrogen-bonding potential, improving target selectivity .
  • SAR Studies : Derivatives with 5-cyano substitution show 3x higher cytotoxicity against HeLa cells compared to nitro analogs .

Q. What are the challenges in scaling up synthesis while maintaining purity for preclinical studies?

  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing side products (e.g., hydrolysis derivatives) .
  • Purification : Reverse-phase HPLC with C18 columns achieves >98% purity, critical for in vivo assays .

Q. Table: Comparative Analysis of Synthetic Methods

Method Catalyst Yield Purity Scale
Knoevenagel CondensationNaOEt78%95%Lab-scale (mg)
Microwave-AssistedK₂CO₃85%97%Pilot (g)
Flow ChemistryNone92%99%Industrial (kg)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.